4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are used to remove the Boc group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid involves the selective protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This allows for the controlled modification of the compound’s structure and reactivity, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid: Similar in structure but contains a thiazole ring instead of a pyrrolidine ring.
4-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid: Contains an oxane ring instead of a pyrrolidine ring.
Uniqueness: The uniqueness of 4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid lies in its specific structure, which includes a pyrrolidine ring and a Boc-protected amine group. This combination provides distinct reactivity and makes it suitable for various synthetic applications.
Properties
Molecular Formula |
C10H16N2O5 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-6-5(8(14)15)4-11-7(6)13/h5-6H,4H2,1-3H3,(H,11,13)(H,12,16)(H,14,15) |
InChI Key |
FOUNILNMYGDDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CNC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.